

# Application Note: High-Fidelity Synthesis of CAS 2108804-78-8[1]

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## Compound of Interest

Compound Name:	[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid
CAS No.:	2108804-78-8
Cat. No.:	B1411274

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## Part 1: Introduction & Retrosynthetic Analysis[1]

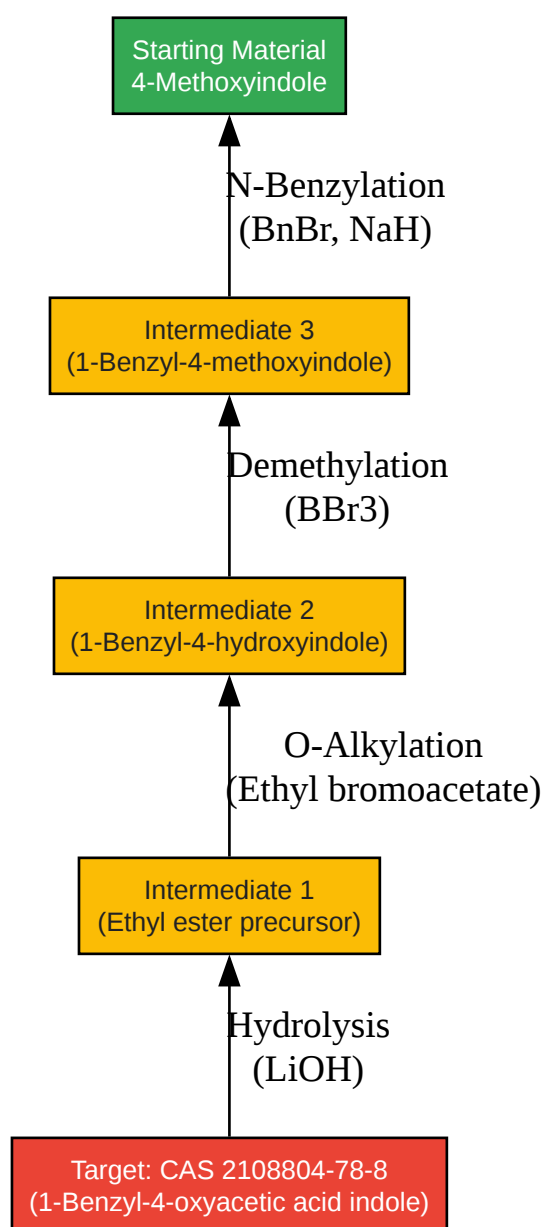
Compound Identity:

- CAS Number: 2108804-78-8[1][2]
- Chemical Name: 2-((1-Benzyl-1H-indol-4-yl)oxy)acetic acid[1]
- Molecular Formula: C<sub>17</sub>H<sub>15</sub>NO<sub>3</sub>[1]
- Molecular Weight: 281.31 g/mol
- Key Structural Features: Indole core, N-benzyl protection, 4-position oxyacetic acid tail.[1]

Scientific Rationale: Direct alkylation of 4-hydroxyindole presents a challenge due to the competing nucleophilicity of the phenoxide (pKa ~10) and the indole nitrogen (pKa ~16).[1] While base-mediated alkylation typically favors the oxygen (O-alkylation), achieving selective N-benylation without protecting the hydroxyl group is difficult. Therefore, this protocol employs

a Protection-Deprotection Strategy starting from 4-methoxyindole.[1] This route ensures exclusive N-alkylation first, followed by controlled demethylation and O-alkylation, guaranteeing structural integrity.

## Retrosynthetic Logic (DOT Diagram)



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Caption: Retrosynthetic disconnection showing the transformation from 4-methoxyindole to the target acid via sequential N-alkylation, demethylation, and O-alkylation.

## Part 2: Step-by-Step Experimental Protocol

### Phase 1: N-Benylation of 4-Methoxyindole

Objective: Selectively alkylate the indole nitrogen.<sup>[1]</sup> Reaction: 4-Methoxyindole + Benzyl Bromide

1-Benzyl-4-methoxyindole

Reagents & Conditions:

Reagent	Equiv.	Role
4-Methoxyindole	1.0	Substrate
Sodium Hydride (60% in oil)	1.2	Strong Base
Benzyl Bromide	1.1	Electrophile

| DMF (Anhydrous) | Solvent | Medium <sup>[1]</sup>

Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.
- Dissolution: Dissolve 4-Methoxyindole (1.0 g, 6.8 mmol) in anhydrous DMF (15 mL) and cool to 0°C in an ice bath.
- Deprotonation: Carefully add NaH (326 mg, 8.16 mmol) portion-wise. Evolution of H<sub>2</sub> gas will be observed.<sup>[1]</sup> Stir at 0°C for 30 minutes to ensure complete anion formation.
- Alkylation: Add Benzyl bromide (0.89 mL, 7.48 mmol) dropwise via syringe.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
  - Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (R<sub>f</sub> ~0.<sup>[1]</sup><sup>[3]</sup><sup>4</sup>) should disappear, replaced by a higher R<sub>f</sub> spot (R<sub>f</sub> ~0.7).

- Workup: Quench carefully with ice-water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- Purification: Flash column chromatography (SiO<sub>2</sub>, 0-10% EtOAc in Hexane).
  - Yield Expectation: 85-92% (Pale yellow oil/solid).[4]

## Phase 2: Demethylation to 1-Benzyl-4-hydroxyindole

Objective: Expose the C4-hydroxyl group for subsequent functionalization.[1] Reaction: 1-Benzyl-4-methoxyindole + BBr<sub>3</sub>

1-Benzyl-4-hydroxyindole

Reagents & Conditions:

Reagent	Equiv.	Role
Intermediate 1	1.0	Substrate
Boron Tribromide (1M in DCM)	3.0	Lewis Acid

| Dichloromethane (DCM) | Solvent | Solvent [[1]

Protocol:

- Setup: Use a strictly dry 100 mL RBF under nitrogen.
- Addition: Dissolve the product from Phase 1 (1.0 g, ~4.2 mmol) in anhydrous DCM (20 mL) and cool to -78°C (Dry ice/Acetone bath).
- Reaction: Add BBr<sub>3</sub> solution (12.6 mL, 12.6 mmol) dropwise over 15 minutes.
- Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C and stir for another 2 hours.
  - Mechanism:[1][5][6] BBr<sub>3</sub> complexes with the methoxy oxygen, followed by nucleophilic attack of Br<sup>-</sup> on the methyl group.[1]

- Quench: Critical Safety Step. Cool back to  $-78^{\circ}\text{C}$ . Add MeOH (5 mL) dropwise very slowly to quench excess  $\text{BBr}_3$  (exothermic!). Then add saturated  $\text{NaHCO}_3$  solution.
- Workup: Extract with DCM (3 x 30 mL). Dry over  $\text{Na}_2\text{SO}_4$  and concentrate.
- Purification: The crude phenol is often pure enough, but can be filtered through a short silica plug (Hexane/EtOAc 3:1).<sup>[1]</sup>
  - Yield Expectation: 75-85% (Off-white solid).<sup>[1]</sup>

### Phase 3: O-Alkylation and Hydrolysis

Objective: Attach the acetic acid tail and generate the final free acid.<sup>[1]</sup> Reaction: 1-Benzyl-4-hydroxyindole

Ester

Target Acid

Reagents & Conditions:

Reagent	Equiv.	Role
1-Benzyl-4-hydroxyindole	1.0	Substrate
Ethyl Bromoacetate	1.2	Alkylating Agent
$\text{K}_2\text{CO}_3$ (Anhydrous)	2.0	Base
Acetone (or MeCN)	Solvent	Solvent

|  $\text{LiOH} \cdot \text{H}_2\text{O}$  | 3.0 | Hydrolysis Base <sup>[1]</sup>

Protocol:

- O-Alkylation:
  - Dissolve the phenol (0.8 g, 3.6 mmol) in Acetone (15 mL).

- Add  $K_2CO_3$  (1.0 g, 7.2 mmol) and Ethyl bromoacetate (0.48 mL, 4.3 mmol).
- Reflux (60°C) for 4-6 hours.
- Checkpoint: TLC should show conversion to the ester (Intermediate 2).
- Filter off solids, concentrate, and use the crude ester directly.[\[1\]](#)
- Hydrolysis:
  - Dissolve the crude ester in THF/MeOH/Water (3:1:1, 10 mL).[\[1\]](#)
  - Add  $LiOH$ [\[1\]](#)·H<sub>2</sub>O (450 mg, 10.8 mmol).
  - Stir at RT for 2-4 hours.
  - Checkpoint: LCMS should show mass 282.1 (M+H) or 280.1 (M-H).
- Isolation:
  - Evaporate THF/MeOH. Dilute aqueous residue with water (10 mL).
  - Acidification: Cool to 0°C and acidify to pH ~2-3 with 1M HCl. The product should precipitate.[\[1\]](#)
  - Filtration: Filter the white precipitate, wash with cold water, and dry under vacuum.[\[1\]](#)
  - Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water.[\[1\]](#)

## Part 3: Analytical Characterization[\[1\]](#)

To validate the synthesis of CAS 2108804-78-8, the following data profile is expected:

Technique	Expected Signal / Result	Interpretation
HPLC Purity	>98% at 254 nm	Single peak integration.
LC-MS (ESI)	$[M+H]^+ = 282.12$	Confirms molecular weight (281.31).[1]
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ 12.8 (s, 1H, COOH)	Carboxylic acid proton.[1]
$\delta$ 7.2-7.4 (m, 5H, Ph)	Benzyl aromatic protons.[1]	
$\delta$ 5.4 (s, 2H, N-CH $_2$ )	Benzylic methylene (distinctive singlet).[1]	
$\delta$ 4.7 (s, 2H, O-CH $_2$ )	Oxyacetic methylene.[1]	
$\delta$ 6.5-7.1 (m, Indole protons)	Indole ring protons (C2, C3, C5, C6, C7).[1]	

## Part 4: Safety & Troubleshooting

### Critical Hazards[1]

- Sodium Hydride (NaH): Reacts violently with moisture/water. Use only dry glassware and anhydrous solvents.
- Boron Tribromide (BBr $_3$ ): Highly corrosive and reacts explosively with water. Always quench at -78°C and use a fume hood.
- Benzyl Bromide: Potent lachrymator.[1] Handle in a well-ventilated hood.

### Troubleshooting Table

Issue	Probable Cause	Solution
Low Yield in Step 1	Incomplete deprotonation or wet DMF.[1]	Ensure NaH is fresh; dry DMF over molecular sieves (4Å).
Incomplete Demethylation	BBr <sub>3</sub> quality or insufficient time.	Use fresh BBr <sub>3</sub> ; extend warming time to RT; ensure anhydrous conditions.
O-Alkylation fails	K <sub>2</sub> CO <sub>3</sub> particle size too large.	Grind K <sub>2</sub> CO <sub>3</sub> to fine powder; add catalytic KI (10 mol%).
Product is an oil	Residual solvent or impurities. [1]	Triturate with cold Pentane or Ether to induce crystallization. [1]

## References

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  - Context: General protocol for selective N-alkylation of indoles.[1]
- Wuts, P. G. M., & Greene, T. W. (2006).[1] *Greene's Protective Groups in Organic Synthesis*. Wiley-Interscience.
  - Context: Authoritative source for demethylation conditions (BBr<sub>3</sub>)

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